molecular formula C13H11F5N4O B7179152 N-[1-(2,2-difluoroethyl)pyrazol-4-yl]-2-methyl-6-(trifluoromethyl)pyridine-3-carboxamide

N-[1-(2,2-difluoroethyl)pyrazol-4-yl]-2-methyl-6-(trifluoromethyl)pyridine-3-carboxamide

Cat. No.: B7179152
M. Wt: 334.24 g/mol
InChI Key: AXJUQSAMFIPJCY-UHFFFAOYSA-N
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Description

N-[1-(2,2-difluoroethyl)pyrazol-4-yl]-2-methyl-6-(trifluoromethyl)pyridine-3-carboxamide is a synthetic compound that belongs to the class of pyrazole derivatives

Properties

IUPAC Name

N-[1-(2,2-difluoroethyl)pyrazol-4-yl]-2-methyl-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F5N4O/c1-7-9(2-3-10(20-7)13(16,17)18)12(23)21-8-4-19-22(5-8)6-11(14)15/h2-5,11H,6H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXJUQSAMFIPJCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(F)(F)F)C(=O)NC2=CN(N=C2)CC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F5N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,2-difluoroethyl)pyrazol-4-yl]-2-methyl-6-(trifluoromethyl)pyridine-3-carboxamide typically involves multiple steps. One common method includes the reaction of 2-methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 1-(2,2-difluoroethyl)pyrazole-4-amine under suitable conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,2-difluoroethyl)pyrazol-4-yl]-2-methyl-6-(trifluoromethyl)pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[1-(2,2-difluoroethyl)pyrazol-4-yl]-2-methyl-6-(trifluoromethyl)pyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[1-(2,2-difluoroethyl)pyrazol-4-yl]-2-methyl-6-(trifluoromethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl-1,3-dimethyl-1H-pyrazol-4-amine
  • 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine
  • 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one

Uniqueness

N-[1-(2,2-difluoroethyl)pyrazol-4-yl]-2-methyl-6-(trifluoromethyl)pyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl and difluoroethyl groups enhance its stability and bioactivity, making it a valuable compound for various applications .

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